molecular formula C16H23NO3 B12083743 tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate

tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate

Cat. No.: B12083743
M. Wt: 277.36 g/mol
InChI Key: GKGYYVCBAXKZEV-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and biological activities. This compound, in particular, features a tert-butyl ester group, a hydroxyphenethyl side chain, and an azetidine ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride (TsCl) and a base such as triethylamine (TEA).

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced through esterification reactions. This can be done by reacting the azetidine intermediate with tert-butyl chloroformate (Boc-Cl) in the presence of a base like pyridine.

    Attachment of the Hydroxyphenethyl Side Chain: The hydroxyphenethyl side chain can be attached through nucleophilic substitution reactions. This involves reacting the azetidine intermediate with a hydroxyphenethyl halide (e.g., bromide or chloride) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbonyl group (if present) can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with an amine can form an amide.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, dichloromethane (DCM) as solvent.

    Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF) as solvent.

    Substitution: Various nucleophiles (amines, alcohols), appropriate solvents (DCM, THF), and bases (TEA, pyridine).

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides, esters, or other substituted products.

Scientific Research Applications

tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules, including potential drug candidates for various diseases.

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, facilitating the construction of diverse chemical libraries.

    Biological Studies: The compound can be used in studies to understand the biological activity of azetidine derivatives, including their interactions with biological targets.

    Industrial Applications: It may be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate depends on its specific application and target. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The hydroxyphenethyl side chain can participate in hydrogen bonding and hydrophobic interactions, while the azetidine ring can provide structural rigidity and influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a hydroxyphenethyl group.

    tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: Contains a cyanomethylene group instead of a hydroxyphenethyl group.

    tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate: Features a bromomethyl group instead of a hydroxyphenethyl group.

Uniqueness

tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate is unique due to the presence of the hydroxyphenethyl side chain, which can impart distinct biological and chemical properties. This side chain can enhance the compound’s solubility, binding interactions, and overall pharmacokinetic profile, making it a valuable intermediate in drug discovery and development.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 3-[2-(3-hydroxyphenyl)ethyl]azetidine-1-carboxylate

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-13(11-17)8-7-12-5-4-6-14(18)9-12/h4-6,9,13,18H,7-8,10-11H2,1-3H3

InChI Key

GKGYYVCBAXKZEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCC2=CC(=CC=C2)O

Origin of Product

United States

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